(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one
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Overview
Description
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with an amino group at the 3-position and a bromine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 2,3-dihydro-1H-inden-1-one to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indanone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-hydroxybutanoic acids: These compounds have similar amino and hydroxyl functional groups but differ in their core structure.
Pyrrolopyrazine derivatives: These compounds share some structural similarities and exhibit a range of biological activities.
Uniqueness
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern on the indanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(3S)-3-amino-6-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,8H,4,11H2/t8-/m0/s1 |
InChI Key |
GJSLWXGTMFHIII-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C1=O)C=C(C=C2)Br)N |
Canonical SMILES |
C1C(C2=C(C1=O)C=C(C=C2)Br)N |
Origin of Product |
United States |
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